molecular formula C15H21N5O3S B2680812 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034524-59-7

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2680812
CAS No.: 2034524-59-7
M. Wt: 351.43
InChI Key: RFSSEOLNNBRQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a combination of imidazole, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with a pyrimidine precursor under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the sulfonyl group produces sulfides .

Scientific Research Applications

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperidine and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to the combination of three distinct heterocyclic moieties in a single molecule. This structural complexity allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity .

Properties

IUPAC Name

4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-12(2)19-9-15(18-11-19)24(21,22)20-7-3-4-13(8-20)23-14-5-6-16-10-17-14/h5-6,9-13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSSEOLNNBRQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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